Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Medicinal chemistry Building block selection Physicochemical property optimization

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1) is a C7H8N4 heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole-pyridine bicyclic core bearing a primary amine at the 6-position and a methyl group at the N3 position of the imidazole ring. With a molecular weight of 148.17 g/mol and a computed XLogP3 of 0, this solid-phase intermediate is supplied at purities ranging from 95% to 98% (HPLC) and is explicitly listed as a synthetic precursor in the preparation of pyrrolo[1,2-b]pyridazine derivatives developed as IRAK4 kinase inhibitors.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1186310-95-1
Cat. No. B1324367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
CAS1186310-95-1
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)N
InChIInChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3
InChIKeyKMNNVCWSIWTUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1): Heterocyclic Building Block for Kinase-Targeted Drug Discovery


3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1) is a C7H8N4 heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole-pyridine bicyclic core bearing a primary amine at the 6-position and a methyl group at the N3 position of the imidazole ring [1]. With a molecular weight of 148.17 g/mol and a computed XLogP3 of 0, this solid-phase intermediate is supplied at purities ranging from 95% to 98% (HPLC) and is explicitly listed as a synthetic precursor in the preparation of pyrrolo[1,2-b]pyridazine derivatives developed as IRAK4 kinase inhibitors . The compound is catalogued within the Sigma-Aldrich AldrichCPR collection for early discovery research and is cited in multiple patent families covering antiproliferative conjugates and PAR4 inhibitors .

Why Generic Imidazo[4,5-b]pyridine-6-amines Cannot Replace 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine in Patented Synthetic Routes


The N3-methyl substituent on 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine is not a trivial structural variation. Unsubstituted imidazo[4,5-b]pyridines bearing a free NH at the imidazole ring exist as equilibrating tautomeric mixtures (1H and 3H forms), which introduces regiochemical ambiguity during downstream alkylation, acylation, or cross-coupling reactions [1]. Methylation at N3 locks the imidazole tautomer into a single, defined state, thereby eliminating competing reaction pathways and ensuring regioselective elaboration at the C2 position or the 6-amino group [1]. Furthermore, the specific 3-methyl-6-amino substitution pattern is explicitly recited in patent claims covering pyrrolo[1,2-b]pyridazine IRAK4 inhibitors and antiproliferative antibody-drug conjugate payloads; substitution with the unsubstituted 3H-imidazo[4,5-b]pyridin-6-amine or its 5-methyl positional isomer would yield a different constitutional scaffold falling outside the claimed intellectual property space [2][3].

Quantitative Differentiation Evidence: 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine vs. Closest Structural Analogs


Molecular Weight and Hydrophobicity Differentiation vs. Unsubstituted 3H-Imidazo[4,5-b]pyridin-6-amine

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (C7H8N4, MW 148.17 g/mol) possesses a 14.03 Da higher molecular weight and an increased computed logP relative to the unsubstituted parent 3H-imidazo[4,5-b]pyridin-6-amine (C6H6N4, MW 134.14 g/mol) [1]. The target compound has one hydrogen bond donor (the 6-NH2 group) versus two HBDs in the parent (6-NH2 plus imidazole NH), reducing polarity and altering chromatographic retention behavior [1]. The reported experimental LogP for the target is 1.13170 .

Medicinal chemistry Building block selection Physicochemical property optimization

Tautomeric State Locking: N3-Methyl Prevents Regioisomeric Product Mixtures in Downstream Derivatization

Unsubstituted imidazo[4,5-b]pyridines bearing an NH group at the imidazole ring equilibrate between 1H and 3H tautomeric forms, leading to non-selective alkylation and the formation of regioisomeric product mixtures [1]. In the 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine scaffold, the N3-methyl group irreversibly locks the tautomeric state, eliminating the 1H tautomer population and ensuring that subsequent N-alkylation, C2-arylation, or 6-amino derivatization reactions proceed with defined regiochemistry at a single reactive center [1][2]. Literature on N-methyl imidazo[4,5-b]pyridine derivatives confirms that heating N-methyl (or N-benzyl) derivatives with alkalis directs hydroxylation specifically to the imidazole C2 position to yield 2-imidazolones, a reactivity pathway not accessible with the unsubstituted parent due to competing deprotonation at N1/N3 [3].

Synthetic chemistry Regioselectivity Building block design

Patent-Cited Synthetic Utility: Exclusive Precursor for Pyrrolo[1,2-b]pyridazine IRAK4 Inhibitor Scaffold

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is explicitly designated as a key synthetic intermediate in the preparation of pyrrolo[1,2-b]pyridazine derivatives claimed as IRAK4 kinase inhibitors . The associated patent families (including US 10,398,783 B2, US 10,869,934 B2, and CN 109689664 A) recite this specific building block for constructing antiproliferative compounds and PAR4 inhibitors [1]. In contrast, the unsubstituted analog 3H-imidazo[4,5-b]pyridin-6-amine and the 5-methyl positional isomer (CAS 1448064-99-0) are not listed in these same patent families as intermediates for the pyrrolo[1,2-b]pyridazine IRAK4 series, indicating that the 3-methyl-6-amino substitution pattern is structurally required for the patented synthetic route .

Kinase inhibitor synthesis IRAK4 Patent-protected intermediate

Commercial Availability and Lead Time: Multi-Vendor Sourcing vs. Single-Source Analogs

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is stocked by at least seven independent commercial suppliers including Sigma-Aldrich (AldrichCPR), AKSci (95% purity, solid), Aladdin Scientific ($605.90/unit), Capotchem (98% HPLC, up to kg scale), CymitQuimica (95%), BOC Sciences (95%), and Matrix Scientific [1]. In contrast, the unsubstituted 3H-imidazo[4,5-b]pyridin-6-amine (CAS 24638-25-3) is available from fewer suppliers (primarily Enamine via Sigma-Aldrich, 95% purity) . Multi-vendor sourcing for the target compound provides competitive pricing, reduced lead time risk, and the ability to select purity grades (95% to 98% HPLC) tailored to the application, whereas supply chain concentration for the unsubstituted analog creates single-point-of-failure risk for larger-scale campaigns.

Procurement Supply chain Commercial availability

Thermal and Base-Mediated Reactivity Divergence: N3-Methyl Directs Imidazole Ring Hydroxylation

Literature reports establish that N-methyl-substituted imidazo[4,5-b]pyridines, when heated with aqueous alkali, undergo selective hydroxylation at the C2 position of the imidazole ring to yield 2-imidazolone derivatives [1]. This reactivity pathway is distinct from that of the unsubstituted 3H-imidazo[4,5-b]pyridin-6-amine, where the free NH group can undergo competing deprotonation at N1 or N3, leading to ring-opening or degradation pathways under identical alkaline conditions. The defined base-mediated reactivity of the N3-methyl derivative provides a predictable functionalization handle at C2 for constructing fused heterocyclic systems, a transformation directly relevant to the pyrrolo[1,2-b]pyridazine annulation strategy employed in IRAK4 inhibitor synthesis [2].

Chemical stability Reactivity profiling Process chemistry

Positional Isomer Differentiation: 3-Methyl vs. 5-Methyl Substitution Alters the Electronics of the 6-Amino Group

The 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1) and its positional isomer 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1448064-99-0) share the identical molecular formula (C7H8N4, MW 148.17) but differ fundamentally in the placement of the methyl substituent [1]. In the target compound, the methyl group resides on the imidazole N3, electronically insulating the 6-amino group from the imidazole ring's inductive effects. In the 5-methyl isomer, the methyl group is attached directly to the pyridine ring at C5, ortho to the 6-amino substituent, thereby exerting a +I inductive effect that raises the electron density and nucleophilicity of the 6-NH2 group. This electronic difference manifests in differential acylation rates and coupling efficiencies; the target compound's 6-amino group is less sterically hindered and electronically modulated for selective amide bond formation in convergent synthetic strategies [2]. Commercially, 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is listed simply as a 'useful research chemical' without the specific IRAK4-targeted patent pedigree documented for the 3-methyl isomer .

Regioisomer comparison Electronic effects SAR building blocks

Optimal Procurement and Deployment Scenarios for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1)


IRAK4 Kinase Inhibitor Lead Optimization and Scale-Up Synthesis

Research teams pursuing IRAK4-targeted therapeutics for inflammatory and fibrotic disorders should procure this specific building block as the entry point for constructing pyrrolo[1,2-b]pyridazine core structures. The compound's N3-methyl group is structurally required for the patented synthetic route , and multi-vendor availability (≥7 suppliers) ensures supply continuity from medicinal chemistry hit-to-lead (gram scale, 95–98% purity) through process development (kilogram scale via Capotchem) [1]. The defined base-mediated reactivity of the N3-methyl imidazole ring enables reliable annulation to the pyrrolo[1,2-b]pyridazine system without the side-product profiles associated with the unsubstituted parent [2].

Antibody-Drug Conjugate (ADC) Payload Synthesis Requiring Regiospecific Imidazopyridine Intermediates

As documented in US Patent 10,398,783 B2 covering antiproliferative compounds and conjugates , this building block serves as a critical intermediate for constructing DNA minor-groove binding payloads. The tautomerically locked N3-methyl scaffold eliminates regiochemical ambiguity during the multi-step conjugation chemistry required to attach linker-warhead constructs, where uncontrolled tautomerism would generate stereochemically undefined ADC species unacceptable for regulatory submission. Procurement of the 98% HPLC-grade material from Capotchem is recommended for ADC campaigns requiring high intermediate purity [1].

Focused Kinase Library Synthesis Exploiting the 6-Amino Functionalization Handle

The 6-primary amine of 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine provides a single, unambiguous nucleophilic site for parallel amide coupling, sulfonamide formation, or reductive amination in library format. Unlike the 5-methyl positional isomer (CAS 1448064-99-0), where the ortho-methyl group electronically activates and sterically influences the 6-NH2, the N3-methyl substitution pattern leaves the 6-amino group electronically unperturbed by adjacent substituents, yielding more predictable and reproducible coupling efficiencies across diverse carboxylic acid and sulfonyl chloride building block sets [2]. This uniformity is critical for SAR interpretation in kinase selectivity profiling.

Process Chemistry Route Scouting Where Alkaline Stability Is Required

When synthetic routes involve alkaline conditions at elevated temperatures, the N3-methyl imidazo[4,5-b]pyridine scaffold offers a defined reactivity pathway (C2 hydroxylation to 2-imidazolone) that can be exploited as a synthetic handle or anticipated as a potential degradation pathway for process analytical technology (PAT) method development . In contrast, the unsubstituted 3H-imidazo[4,5-b]pyridin-6-amine may undergo competing deprotonation and ring-opening under identical conditions, generating complex impurity profiles that complicate scale-up. Process chemists should select the N3-methyl building block when alkaline workup steps are unavoidable in the synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.